![molecular formula C10H16O B14369856 2-(Methoxymethylidene)bicyclo[2.2.2]octane CAS No. 92777-56-5](/img/structure/B14369856.png)
2-(Methoxymethylidene)bicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxymethylidene)bicyclo[222]octane is a bicyclic compound featuring a unique structure that includes a methoxymethylidene group attached to a bicyclo[222]octane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethylidene)bicyclo[2.2.2]octane typically involves the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to construct the bicyclo[2.2.2]octane skeleton efficiently . This approach can be further optimized by employing stereoselective conditions to achieve the desired configuration.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and automation could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methoxymethylidene)bicyclo[2.2.2]octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the methoxymethylidene group to a methylene group.
Substitution: Nucleophilic substitution reactions can replace the methoxymethylidene group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce methylene derivatives.
Aplicaciones Científicas De Investigación
2-(Methoxymethylidene)bicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-(Methoxymethylidene)bicyclo[2.2.2]octane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethylidene group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]octane: A parent compound with a similar bicyclic structure but lacking the methoxymethylidene group.
Norbornane (Bicyclo[2.2.1]heptane): Another bicyclic compound with a different ring system.
Camphor: A bicyclic compound with a ketone functional group, used in various applications.
Uniqueness
2-(Methoxymethylidene)bicyclo[2.2.2]octane is unique due to the presence of the methoxymethylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Propiedades
Número CAS |
92777-56-5 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
2-(methoxymethylidene)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H16O/c1-11-7-10-6-8-2-4-9(10)5-3-8/h7-9H,2-6H2,1H3 |
Clave InChI |
NNTGYLATYBYRNE-UHFFFAOYSA-N |
SMILES canónico |
COC=C1CC2CCC1CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


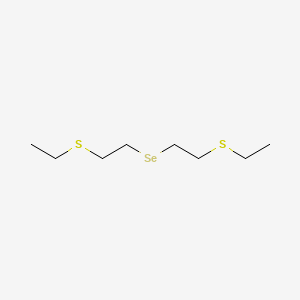
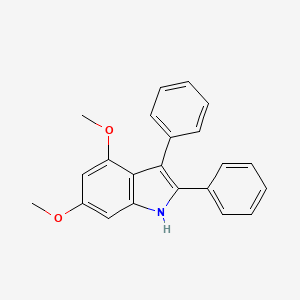
![Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl-](/img/structure/B14369799.png)
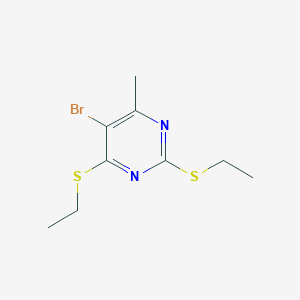

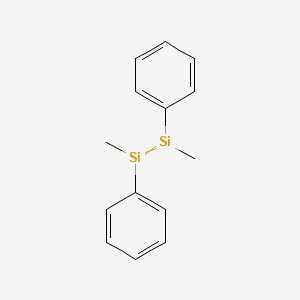
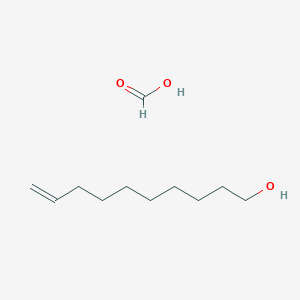
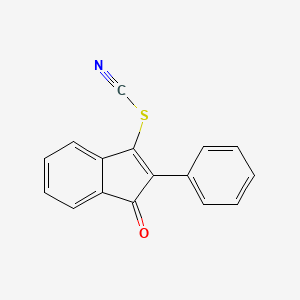

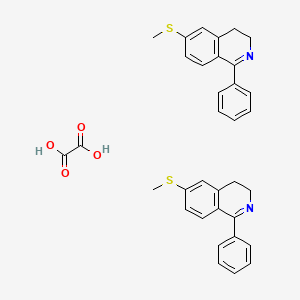
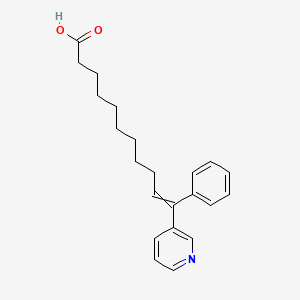
![[6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14369867.png)

![2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B14369873.png)
